N2,N6-BIS(2,5-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
Description
N2,N6-BIS(2,5-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound belonging to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Properties
IUPAC Name |
2-N,6-N-bis(2,5-dimethylphenyl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-10-16(3)20(12-14)25-22(27)18-6-5-7-19(24-18)23(28)26-21-13-15(2)9-11-17(21)4/h5-13H,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZHPDWUTNNJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2,N6-BIS(2,5-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2,5-dimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N2,N6-BIS(2,5-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N2,N6-BIS(2,5-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2,N6-BIS(2,5-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to act as a chelating ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, including organic transformations and the stabilization of reactive intermediates . The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed.
Comparison with Similar Compounds
N2,N6-BIS(2,5-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
N2,N6-bis(4-dimethylaminophenyl)pyridine-2,6-dicarboxamide: Known for its use in coordination chemistry and catalysis.
N2,N6-bis(2-hydroxy-1-phenylethyl)pyridine-2,6-dicarboxamide: Explored for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
